molecular formula C7H7BrO3S B1621078 (4-Bromophenyl) methanesulfonate CAS No. 68574-35-6

(4-Bromophenyl) methanesulfonate

Cat. No.: B1621078
CAS No.: 68574-35-6
M. Wt: 251.1 g/mol
InChI Key: PJWZKEHXEQWESI-UHFFFAOYSA-N
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Description

(4-Bromophenyl) methanesulfonate is a chemical building block of interest in organic and medicinal chemistry research. Its structure, featuring a bromophenyl group and a methanesulfonate ester, makes it a versatile intermediate for synthesizing more complex molecules. Researchers can utilize the reactivity of the methanesulfonate (mesylate) group in nucleophilic substitution reactions, while the bromophenyl moiety allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions . Compounds containing the (4-bromophenyl)sulfonyl structure have been investigated as key scaffolds in the development of novel antimicrobial agents . Furthermore, structurally similar methanesulfonate esters have been studied for their specific biological activity, such as the inhibition of methanogenesis in environmental science . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWZKEHXEQWESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378767
Record name (4-bromophenyl) methanesulfonate
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Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68574-35-6
Record name (4-bromophenyl) methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromophenyl methanesulfonate
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Synthetic Methodologies for 4 Bromophenyl Methanesulfonate

Established Synthetic Pathways for Aryl Methanesulfonates

The synthesis of aryl methanesulfonates, including (4-Bromophenyl) methanesulfonate (B1217627), has been predominantly achieved through the direct sulfonylation of the corresponding phenol (B47542). This method is widely recognized for its reliability and efficiency.

Direct Sulfonylation of 4-Bromophenol

The most common route to (4-Bromophenyl) methanesulfonate involves the reaction of 4-Bromophenol with methanesulfonyl chloride. chemicalbook.com This electrophilic substitution reaction on the oxygen atom of the phenol is a cornerstone of its synthesis.

The efficiency of the direct sulfonylation of 4-Bromophenol can be significantly influenced by the choice of reagents and reaction conditions. Research has shown that the use of a base is crucial for the success of this type of transformation. researchgate.net For instance, in related sulfonylation reactions, the addition of pyridine (B92270) as a base has been shown to dramatically increase the yield of the desired product. researchgate.net The reaction temperature and duration are also critical parameters that need to be optimized to achieve the best possible yield and minimize the formation of byproducts. researchgate.net In some cases, increasing the reaction temperature to 60°C has resulted in a higher yield of the arylsuccinimide product in a related Friedel-Crafts reaction. thieme-connect.de

The choice of catalyst can also play a pivotal role. While some reactions proceed without a catalyst, others benefit from the presence of one. For example, methanesulfonic acid has been identified as an optimal catalyst in certain Friedel-Crafts reactions. thieme-connect.de

Table 1: Optimization of Reaction Conditions for Sulfonylation and Related Reactions

EntryCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
1K2S2O8MeCN8012No product researchgate.net
2K2S2O8H2O--Trace researchgate.net
3K2S2O8 / PyridineMeCN--90 researchgate.net
4K2S2O8 / PyridineMeCN-196 researchgate.net
5MeSO3HDCE60-80 thieme-connect.de

This table is interactive. You can sort and filter the data by clicking on the column headers.

The stoichiometry of the reactants is a critical factor in the synthesis of this compound. Precise control over the molar ratios of 4-Bromophenol, methanesulfonyl chloride, and the base is necessary to ensure complete reaction and minimize the formation of unwanted side products. In mechanochemical halogenation of phenols, controlling the stoichiometry of N-halosuccinimides allows for the selective synthesis of mono-, di-, or tri-halogenated products. beilstein-journals.org

The choice of solvent can profoundly impact the rate and mechanism of the reaction. nih.gov Solvents with different polarities and hydrogen-bonding capabilities can influence the solubility of reactants and intermediates, as well as the transition state energies of the reaction pathway. nih.gov For instance, in the Friedel-Crafts reaction of N-arylmaleimides, halogenated solvents like dichloromethane (B109758) and dichloroethane led to a moderate increase in product yield compared to acetonitrile (B52724). thieme-connect.de Dichloroethane was ultimately found to be the optimal medium for this particular transformation. thieme-connect.de The rates of reactions involving phenols can be significantly influenced by the hydrogen-bond-accepting and anion-solvation abilities of the solvent. nih.gov

Alternative Synthetic Approaches

While direct sulfonylation remains the primary method, alternative synthetic strategies are being explored to offer more sustainable and efficient routes to aryl methanesulfonates.

Mechanochemistry, which involves chemical reactions induced by mechanical energy, presents a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.govyoutube.com This technique has been successfully applied to the synthesis of N-aryl amides and has the potential to be adapted for the synthesis of aryl methanesulfonates. nih.gov The use of a twin-screw extruder in a continuous flow process is a promising development in mechanochemical synthesis, offering scalability and reduced environmental impact. youtube.com Automated grinding using an electrical mortar and pestle has also been shown to be a facile method for the halogenation of phenols, highlighting the potential of mechanochemistry for related transformations. beilstein-journals.org

Advanced Purification and Isolation Techniques in Synthetic Studies

The purity of the final product is paramount in chemical synthesis. Following the synthesis of this compound, effective purification and isolation techniques are essential to remove unreacted starting materials, reagents, and byproducts.

Commonly employed purification methods for aryl methanesulfonates include recrystallization and column chromatography. researchgate.net Recrystallization is a technique that relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. Column chromatography separates compounds based on their differential adsorption onto a stationary phase as they are passed through a column with a mobile phase. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of its production. Key areas of focus include the use of safer solvents, the development of catalytic processes, and the optimization of reaction conditions to reduce waste and energy consumption.

Atom Economy and Waste Reduction:

Use of Greener Solvents and Reaction Conditions:

A significant advancement in the green synthesis of aryl sulfonates is the replacement of conventional volatile organic solvents (VOCs) with more environmentally benign alternatives.

Phase-Transfer Catalysis: As mentioned previously, conducting the esterification under phase-transfer catalysis (PTC) conditions can be highly effective. researchgate.net This method often utilizes water as one of the phases, reducing the reliance on large volumes of organic solvents. The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the reaction at the interface of the two phases.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. nih.gov Research has demonstrated the successful use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) as a medium for reactions involving aryl methanesulfonates, suggesting their applicability to the synthesis of this compound. nih.gov

Catalytic Approaches:

The development of catalytic methods for the synthesis of this compound is a key goal of green chemistry. While the direct esterification with methanesulfonyl chloride is often base-mediated rather than truly catalytic, related research points towards potential catalytic systems. For instance, the use of Lewis acids has been explored in other esterification reactions of phenols and could potentially be adapted. google.com The ideal catalyst would be highly efficient, selective, and recyclable, further reducing the environmental impact of the synthesis.

The following table highlights how green chemistry principles can be applied to the synthesis of this compound:

Green Chemistry Principle Application in this compound Synthesis Potential Benefits
Safer Solvents and Auxiliaries Use of water in phase-transfer catalysis or ionic liquids as reaction media. researchgate.netnih.govReduced VOC emissions, potential for solvent recycling, improved safety profile.
Catalysis Exploration of recyclable catalysts to replace stoichiometric bases.Reduced waste, lower catalyst loading, potential for milder reaction conditions.
Energy Efficiency Optimization of reaction conditions (e.g., using microwave irradiation) to reduce reaction times and energy input. nih.govLower energy consumption, faster throughput.

Reactivity and Mechanistic Investigations of 4 Bromophenyl Methanesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

The methanesulfonate (B1217627) group in (4-Bromophenyl) methanesulfonate is an excellent leaving group. This is due to the ability of the resulting methanesulfonate anion to stabilize the negative charge through resonance across the three oxygen atoms. This inherent stability of the leaving group facilitates the cleavage of the carbon-oxygen bond, a critical step in nucleophilic substitution reactions.

Unimolecular Nucleophilic Substitution (SN1) Pathways

In the SN1 mechanism, the rate-determining step involves the unimolecular ionization of the substrate to form a carbocation intermediate. The subsequent attack of a nucleophile on this carbocation is typically fast.

The stability of the carbocation intermediate is paramount in SN1 reactions. Carbocations are stabilized by several factors, including the number of adjacent alkyl groups (tertiary > secondary > primary) and resonance delocalization. masterorganicchemistry.com The phenyl group in a benzylic carbocation can stabilize the positive charge through resonance. quora.com

A key feature of reactions proceeding through carbocation intermediates is the possibility of rearrangements. Less stable carbocations can rearrange to more stable ones via hydride or alkyl shifts. quora.comslideshare.net For example, a secondary carbocation can rearrange to a more stable tertiary carbocation if a hydrogen or an alkyl group from an adjacent carbon migrates. While this is a common phenomenon in aliphatic systems, the rigidity of the phenyl ring in this compound itself prevents such rearrangements on the ring. However, if the methanesulfonate group were attached to a side chain, rearrangements of the resulting carbocation would be a mechanistic possibility to consider.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. libretexts.org This is because they can stabilize both the developing carbocation and the leaving group anion through hydrogen bonding and dipole-dipole interactions. libretexts.org The ability of a solvent to stabilize ions is often quantified by its ionizing power (Y value). A higher ionizing power generally leads to a faster SN1 reaction rate. ru.nl

The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the rates of solvolysis reactions with the ionizing power and nucleophilicity of the solvent. While specific Grunwald-Winstein analysis for this compound is not widely reported, studies on similar substrates like p-nitrobenzenesulfonyl chloride demonstrate the utility of this approach in elucidating reaction mechanisms.

Solvent Property Effect on SN1 Rate Reason
Polarity IncreasesStabilization of the transition state and carbocation intermediate. libretexts.org
Protic Nature IncreasesSolvation of the leaving group anion through hydrogen bonding.
Ionizing Power (Y) IncreasesReflects the solvent's ability to support ion formation. ru.nl

Bimolecular Nucleophilic Substitution (SN2) Pathways

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. This occurs because the nucleophile attacks from the side opposite to the leaving group, in a "backside attack". byjus.comyoutube.commasterorganicchemistry.com This leads to a predictable and specific stereochemical outcome, a phenomenon known as Walden inversion. If the carbon atom bearing the methanesulfonate group in a chiral substrate undergoes an SN2 reaction, the product will have the opposite stereochemical configuration (e.g., R becomes S, and S becomes R). youtube.com

For an achiral substrate like this compound where the leaving group is attached directly to the aromatic ring, the concept of stereochemical inversion at the carbon of the phenyl ring is not applicable in the same way as it is for a tetrahedral carbon center. Nucleophilic aromatic substitution, a different class of reaction, would be more likely to occur on the aromatic ring itself. However, if the methanesulfonate group were attached to a chiral benzylic carbon, the stereochemical outcome of an SN2 reaction would be a critical aspect of the mechanistic investigation.

Comparative Analysis of Methanesulfonate vs. Other Leaving Groups (e.g., Halides, Tosylates, Triflates)

The efficiency of a nucleophilic substitution or elimination reaction is heavily dependent on the ability of the leaving group to depart. A good leaving group is a weak base, meaning its conjugate acid is a strong acid. reddit.comyoutube.com This stability allows it to accommodate the negative charge it takes on after detaching from the substrate.

Sulfonates, in general, are excellent leaving groups due to the significant resonance stabilization of the resulting sulfonate anion. The negative charge is delocalized over the three oxygen atoms. youtube.com The relative reactivity of common leaving groups is estimated as follows: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

Methanesulfonate (Mesylate, MsO⁻) : The methanesulfonate group is a very good leaving group. Its conjugate acid, methanesulfonic acid (pKa ≈ -1.9), is a strong acid, making the mesylate anion a stable, weak base. reddit.com

Tosylates (TsO⁻) : The p-toluenesulfonate (tosylate) group is another excellent leaving group, slightly better than mesylate. The conjugate acid, p-toluenesulfonic acid (pKa ≈ -2.8), is a slightly stronger acid than methanesulfonic acid. youtube.com

Triflates (TfO⁻) : The trifluoromethanesulfonate (B1224126) (triflate) group is one of the best leaving groups used in organic chemistry. The extreme electron-withdrawing nature of the three fluorine atoms makes its conjugate acid, triflic acid (pKa ≈ -14.7), a superacid. youtube.com This renders the triflate anion exceptionally stable.

Halides : Halide ions (I⁻, Br⁻, Cl⁻) are also good leaving groups. Their leaving group ability increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) because the larger ions can better stabilize the negative charge.

One of the challenges with sulfonate esters is the potential for side reactions, such as nucleophilic attack at the sulfur atom or sulfene (B1252967) formation if the nucleophile is also a strong base. mdpi.com However, the structural design of some sulfonates, like trichloromethanesulfonates, can mitigate these side reactions by sterically hindering the sulfur atom from nucleophilic attack. mdpi.com

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Reactivity Rank
TrifluoromethanesulfonateTfO⁻Triflic Acid~ -14.7 youtube.com1 (Best)
p-ToluenesulfonateTsO⁻p-Toluenesulfonic Acid~ -2.8 youtube.com2
Methanesulfonate MsO⁻ Methanesulfonic Acid ~ -1.9 reddit.com3
IodideI⁻Hydroiodic Acid~ -104
BromideBr⁻Hydrobromic Acid~ -95
ChlorideCl⁻Hydrochloric Acid~ -76

Participation in Cross-Coupling Reactions

Palladium-Catalyzed Cross-Couplings

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or sulfonate in the presence of a palladium catalyst and a base. youtube.comtcichemicals.com While aryl halides are the most common substrates, aryl sulfonates like this compound can also be employed.

Research has shown that 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) can undergo Suzuki-Miyaura coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were obtained, particularly with electron-rich boronic acids. mdpi.com The reaction conditions, including the choice of base and solvent, significantly influence the outcome. mdpi.com For instance, in the coupling of 4-bromoanisole (B123540) with phenylboronic acid, different bases were tested, highlighting the importance of optimizing reaction parameters. researchgate.net

A typical Suzuki-Miyaura reaction mechanism involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide or aryl-sulfonate bond to form a Pd(II) complex. youtube.com

Transmetalation: The organic group from the organoboron species is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of amides from aryl or vinyl halides/sulfonates, carbon monoxide, and an amine. The use of highly active palladacycle precatalysts has enabled these reactions to proceed under milder conditions. acs.org For example, a variety of aryl bromides have been successfully coupled with different amines at 45 °C in the presence of a specific palladacycle precatalyst, demonstrating the broad scope of this transformation. acs.org Substrates with sensitive functional groups that might not be stable at higher temperatures can be successfully employed under these milder conditions. acs.org

The efficiency and scope of palladium-catalyzed cross-coupling reactions are heavily dependent on the catalyst system, which includes the palladium source (precatalyst) and the supporting ligands.

Precatalysts: Well-defined palladium precatalysts are often preferred over generating the active catalyst in situ from a palladium salt and a ligand. Precatalysts can offer better stability, controlled activation, and improved catalytic activity. acs.orgrsc.org A notable class of precatalysts is based on the 2-aminobiphenyl (B1664054) palladacycle scaffold. rsc.orgnih.gov Replacing the chloride ligand in these precatalysts with a methanesulfonate has been shown to result in a new class of precatalysts with enhanced solution stability and the ability to be prepared with a wider array of phosphine (B1218219) ligands. rsc.orgnih.gov These mesylate-containing precatalysts have demonstrated high efficiency in both Suzuki-Miyaura and C-N cross-coupling reactions. nih.govacs.org

Ligand Design: The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos and BrettPhos, are highly effective in promoting the cross-coupling of challenging substrates. nih.govacs.org The design of ligands can influence steric and electronic properties of the catalyst, thereby impacting its reactivity and selectivity. For instance, N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed to prevent contamination of the cross-coupling products with aminobiphenyls. acs.org More recently, redox-active arylazoformamide (AAF) ligands have been investigated as phosphine-free alternatives in palladium(II) precatalysts for Suzuki-Miyaura reactions, showing excellent conversions for a range of aryl bromides. uidaho.edu

Precatalyst/Ligand FeatureImpact on Catalytic EfficiencyReference
2-Aminobiphenyl Palladacycle Precatalysts Provide stable and highly active catalytic species. rsc.orgnih.gov
Methanesulfonate Ligand in Precatalyst Improves solution stability and allows for a broader range of phosphine ligands. rsc.orgnih.gov
Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos) Enhances catalytic activity for challenging substrates. acs.orgnih.gov
N-Substituted Aminobiphenyl Ligands Prevents product contamination by ligand-derived byproducts. acs.org
Arylazoformamide (AAF) Ligands Offer a phosphine-free alternative with high efficiency in Suzuki-Miyaura coupling. uidaho.edu

Nickel-Catalyzed Cross-Electrophile Coupling

This compound serves as a dual electrophile, possessing two distinct reactive sites amenable to cross-coupling reactions: the C–Br bond and the C–OSO₂Me (mesylate) bond. Nickel catalysis has emerged as a powerful tool for activating such electrophiles, particularly in cross-electrophile coupling (XEC) reactions. These reactions couple two different electrophiles under reductive conditions, avoiding the need for pre-formed organometallic nucleophiles. This approach is highly valued for its functional group tolerance and ability to construct C(sp²)–C(sp³) bonds from abundant starting materials like aryl halides and alkyl halides. acs.orgnih.gov

In a typical XEC process involving an aryl halide and an alkyl halide, a low-valent nickel catalyst, often Ni(0), selectively undergoes oxidative addition into the C(sp²)–X bond of the aryl halide. Concurrently, the alkyl halide is reduced via a separate pathway to generate an alkyl radical. This radical is then captured by the arylnickel(II) intermediate to form a high-valent Ni(III) species, which subsequently undergoes reductive elimination to furnish the cross-coupled product and regenerate the active nickel catalyst. acs.org

The complexity and selectivity of cross-electrophile couplings have led to the development of sophisticated dual catalytic systems to control the reaction pathways. These systems often employ two different metal catalysts or a combination of a metal and a photocatalyst to achieve high selectivity for the desired cross-coupled product over undesired homocoupling.

One prominent strategy involves the use of two different transition metals, such as nickel and palladium. organic-chemistry.orgnih.gov In the cross-coupling of aryl triflates and aryl tosylates, a dual Ni/Pd system demonstrates remarkable selectivity. Mechanistic studies revealed that the palladium catalyst exhibits a strong preference for oxidative addition to the aryl triflate, while the nickel catalyst shows a slight preference for the aryl tosylate. organic-chemistry.orgnih.gov A zinc reductant not only regenerates the active catalytic species but also mediates the transfer of aryl groups between the two catalytic cycles. The palladium catalyst further enhances yield by consuming arylzinc intermediates that could otherwise lead to homocoupling. organic-chemistry.orgnih.gov This multimetallic approach allows for the selective coupling of two different sulfonate esters, a challenging transformation previously unachieved. organic-chemistry.org

A proposed catalytic cycle for a dual Ni/Pd system is outlined below:

Palladium Cycle : Pd(0) selectively adds to the more reactive sulfonate (e.g., triflate) to form an Ar¹-Pd(II)-OTf intermediate.

Nickel Cycle : Ni(0) preferentially adds to the second sulfonate (e.g., tosylate or mesylate) to form an Ar²-Ni(II)-OTs intermediate.

Transmetalation : The Ar²-Ni(II) species transmetalates with zinc salts to form an Ar²-Zn species.

Cross-Coupling : The Ar²-Zn species transmetalates with the Ar¹-Pd(II) intermediate.

Reductive Elimination : The resulting Ar¹-Pd(II)-Ar² species undergoes reductive elimination to yield the biaryl product (Ar¹-Ar²) and regenerate Pd(0).

Another type of dual catalysis merges nickel catalysis with photoredox catalysis. Here, a photocatalyst, upon excitation by visible light, facilitates the generation of radical intermediates from one of the electrophiles via a single-electron transfer (SET) process. This radical can then enter the nickel catalytic cycle. This method is particularly effective for generating C(sp³)-hybridized radicals from alkyl halides. acs.org

Nickel-catalyzed cross-electrophile couplings are renowned for their broad substrate scope and high tolerance for various functional groups, which is a significant advantage over traditional coupling methods that often employ sensitive organometallic reagents. nih.gov The reaction conditions are typically mild and can be assembled on the benchtop without rigorous exclusion of air or moisture.

The versatility of these methods allows for the coupling of aryl bromides and sulfonates with a wide array of primary and secondary alkyl bromides. These protocols are compatible with sensitive functional groups including alcohols (-OH), amides (-NHTs), esters (-OAc, -CO₂Et), ketones (-COMe), nitriles (-CN), and sulfones (-SO₂Me). nih.gov This broad compatibility is crucial for applications in medicinal chemistry and the synthesis of complex molecules. For instance, nickel-catalyzed couplings have been successfully applied to the late-stage functionalization of drug analogues. nih.gov

The following table summarizes the scope of a nickel-catalyzed coupling of various aryl bromides with sodium benzenesulfinate, showcasing the system's functional group tolerance. Although the specific substrate is not this compound, the reactivity of the C-Br bond is representative.

Aryl BromideCoupling PartnerProductYield (%)
4-BromobenzonitrileSodium benzenesulfinate4-(Phenylsulfonyl)benzonitrile85
1-(4-Bromophenyl)ethan-1-oneSodium benzenesulfinate1-(4-(Phenylsulfonyl)phenyl)ethan-1-one80
Ethyl 4-bromobenzoateSodium benzenesulfinateEthyl 4-(phenylsulfonyl)benzoate42
(4-Bromophenyl)(phenyl)methanoneSodium benzenesulfinatePhenyl(4-(phenylsulfonyl)phenyl)methanone51

This table is generated based on data from a representative nickel/organoboron-catalyzed coupling reaction. acs.org

Other Transition Metal-Catalyzed Coupling Processes

While nickel has proven highly effective, other transition metals, particularly palladium and copper, are also extensively used for cross-coupling reactions involving aryl halides and sulfonates.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are foundational in modern organic synthesis. nih.govmdpi.comresearchgate.net Specifically, the Suzuki-Miyaura coupling of aryl bromides with boronic acids is a robust method for forming C–C bonds. nih.govmdpi.com For a substrate like this compound, a palladium catalyst would likely facilitate selective coupling at the C–Br bond, leaving the mesylate group intact under appropriate conditions. Palladium catalysts have been used to perform a variety of cross-coupling reactions on bromo-naphthalene sulfonamide precursors to generate diverse chemical libraries. nih.gov

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for forming C–N, C–O, and C–S bonds. nie.edu.sgresearchgate.netnih.gov Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has been reported, demonstrating a practical method for constructing N-arylated sulfonamides. nie.edu.sg Similarly, copper(I) iodide can catalyze the O-arylation of phenols with aryl bromides. researchgate.net These methods could potentially be applied to this compound, targeting either the C–Br bond for arylation or potentially the sulfonate group for other transformations.

Radical Reactions Involving this compound

Many modern cross-coupling reactions, especially those involving cross-electrophile coupling, proceed through radical intermediates. The generation of aryl or alkyl radicals from precursors like this compound opens up a rich field of reactivity distinct from traditional two-electron pathways.

The involvement of radical intermediates in a reaction mechanism is often confirmed through radical trapping experiments. In these studies, a compound known as a "radical trap" is added to the reaction mixture. This trap is designed to react rapidly and irreversibly with any radical species, forming a stable, detectable product. The formation of this adduct provides strong evidence for the presence of a radical intermediate.

For example, in studies of hydrodediazoniation reactions, which are known to involve aryl radicals, iodoacetic acid has been used as an effective trapping agent. nih.gov The aryl radical intermediate is diverted from its usual reaction pathway and is trapped by the iodoacetic acid, forming an aryl iodide. The detection of this new product, coupled with a decrease in the yield of the expected hydrodediazoniation product, confirms the radical mechanism. nih.gov Similar strategies could be employed to probe the mechanism of reactions involving this compound, where the formation of a 4-iodophenyl methanesulfonate in the presence of a suitable trap would suggest the intermediacy of a (4-methanesulfonatophenyl) radical. Other radical trapping agents, such as sulfenic acids derived from thiosulfinates, have also been studied for their ability to react with peroxyl radicals via a proton-coupled electron transfer mechanism. rsc.org

The generation of radical species from stable electrophiles like this compound often begins with a single electron transfer (SET) event. In this process, a single electron is transferred from a reductant to the electrophile, causing the cleavage of a bond and the formation of a radical anion, which then fragments into a radical and an anion.

In the context of cross-electrophile coupling, the reductant is often a metal like zinc or manganese powder, or a photoredox catalyst. nih.gov For instance, in nickel-catalyzed couplings, a low-valent nickel species can be generated by reduction with zinc. This Ni(0) can then initiate the catalytic cycle. Alternatively, the SET can occur directly from the reductant to one of the electrophiles. In photoredox catalysis, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor. This excited catalyst can then reduce an alkyl or aryl halide to generate a radical intermediate, which subsequently enters the nickel catalytic cycle. acs.org This dual catalytic approach, merging photoredox and nickel catalysis, has enabled the coupling of organoboron reagents with aryl bromides under exceptionally mild conditions through a SET-based activation mechanism. acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.compressbooks.pub In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.comyoutube.com The reactivity of the aromatic ring and the regioselectivity of the substitution are heavily influenced by the electronic properties of the substituents already present on the ring. youtube.com

The this compound molecule contains two substituents on the phenyl ring: a bromine atom and a methanesulfonate group (-OSO₂CH₃). Both of these groups influence the molecule's reactivity towards electrophiles.

Bromo Group (-Br): The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated through resonance, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at the positions ortho or para to the bromine. youtube.com

Methanesulfonate Group (-OSO₂CH₃): The methanesulfonate group is strongly electron-withdrawing due to the highly electronegative oxygen atoms and the sulfur atom. This makes it a strong deactivating group. Unlike the halogens, its deactivating nature is dominant, and it directs incoming electrophiles to the meta position. libretexts.org

In this compound, the bromine and methanesulfonate groups are para to each other. The methanesulfonate group at position 1 strongly deactivates the entire ring. The bromine at position 4 also contributes to this deactivation. The directing effects of the two groups are opposing. The ortho, para-directing bromo group would direct incoming electrophiles to positions 2, 3, 5, and 6 (positions 3 and 5 being equivalent, and 2 and 6 being equivalent). The meta-directing methanesulfonate group would direct to positions 3 and 5. Therefore, the positions meta to the methanesulfonate group and ortho to the bromo group (positions 3 and 5) are the most likely sites for electrophilic attack. However, due to the powerful deactivating effects of both substituents, this compound is generally unreactive towards electrophilic aromatic substitution, and such reactions typically require harsh conditions.

Table 1: Directing Effects of Substituents on the Phenyl Ring in this compound

Substituent Position Type Activating/Deactivating Directing Effect
Methanesulfonate 1 Electron-withdrawing Strongly Deactivating Meta

Rearrangement Reactions and Ring Transformations

While the aromatic ring of this compound is unreactive, the methanesulfonate moiety is an excellent leaving group, a property that can be exploited in rearrangement and transformation reactions. This is particularly evident in derivatives where the methanesulfonate group is attached to a side chain of the bromophenyl ring.

A notable example involves the ring transformation of an isoxazoline-2-oxide derivative bearing a 4-bromophenyl group. Research has shown that 4-(4-bromophenyl)-5-hydroxymethyl-3-methoxycarbonyl-2-isoxazoline-2-oxide methanesulfonate undergoes a novel ring transformation when treated with excess titanium tetrabromide in dichloromethane (B109758). jst.go.jp This reaction results in the formation of a new heterocyclic system, 4-(4-bromophenyl)-5-hydroxy-3-methoxycarbonyl-5,6-dihydro-4H-1,2-oxazine. jst.go.jp

The methanesulfonate group plays a crucial role as a leaving group, facilitating the rearrangement cascade that leads to the expansion of the five-membered isoxazoline (B3343090) ring into a six-membered 1,2-oxazine ring. The structure of the resulting novel heterocyclic product was confirmed by single-crystal X-ray analysis. jst.go.jp

Table 2: Ring Transformation of a (4-Bromophenyl)-Substituted Methanesulfonate Derivative

Starting Material Reagent Product Reaction Type Reference

Studies on Intermediate Formation and Trapping in Reaction Mechanisms

The investigation of reaction mechanisms often relies on the detection, isolation, or trapping of transient intermediates. slideshare.netyoutube.com These short-lived species provide critical evidence for the proposed reaction pathway. slideshare.net

The ring transformation described previously (Section 3.5.1) serves as an excellent case study for the formation of reaction intermediates. The conversion of the isoxazoline-2-oxide methanesulfonate to the 1,2-oxazine does not occur in a single step. The mechanism likely involves the departure of the methanesulfonate anion, a very stable leaving group, to generate an electrophilic intermediate, such as a carbocation. jst.go.jp

This highly reactive intermediate is then "trapped" intramolecularly by a nucleophilic oxygen atom within the molecule, initiating the ring expansion. The final, stable 1,2-oxazine product is the result of this intermediate trapping event. In this context, the isolation and characterization of the final product provide strong evidence for the formation of the transient intermediate during the reaction. jst.go.jp While the intermediate itself is not isolated, its existence is inferred from the structure of the rearranged product, a common strategy in mechanistic studies. youtube.com

Applications of 4 Bromophenyl Methanesulfonate in Advanced Organic Synthesis

As a Versatile Synthon for C-C Bond Formation

The presence of the aryl bromide moiety in (4-bromophenyl) methanesulfonate (B1217627) makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

The carbon-bromine bond in (4-bromophenyl) methanesulfonate can be readily converted into a carbon-magnesium bond to form a Grignard reagent. This transformation is typically achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. orgsyn.orgmdpi.com The resulting organometallic species, (4-methanesulfonyloxyphenyl)magnesium bromide, is a potent nucleophile.

This Grignard reagent can then be used in a multitude of subsequent reactions. For instance, it can react with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols, respectively, effectively elongating carbon chains. researchgate.net Similarly, reaction with nitriles can yield ketones after hydrolysis.

Alternatively, the bromo-group can undergo lithium-halogen exchange, typically by reaction with an alkyllithium reagent like n-butyllithium, to generate the corresponding organolithium species. amazonaws.com These reagents are even more powerful nucleophiles and bases than their Grignard counterparts and are used in similar synthetic applications. amazonaws.com The methanesulfonate group is generally stable under the conditions required for these transformations.

Table 1: Formation of Organometallic Reagents from this compound

Reagent TypeTypical Reaction ConditionsProduct
Grignard ReagentMagnesium (Mg) metal, THF or Et₂O solvent(4-methanesulfonyloxyphenyl)magnesium bromide
Organolithiumn-Butyllithium (n-BuLi), THF solvent, low temp.(4-methanesulfonyloxyphenyl)lithium

This compound is an ideal building block for constructing biaryls and more complex polyaromatic hydrocarbons (PAHs), which are significant in materials science and medicinal chemistry. nih.gov The primary method for this application is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnih.gov

In a typical Suzuki reaction, the aryl bromide component of this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction is highly efficient and tolerant of a wide range of functional groups, including the methanesulfonate ester. By choosing different arylboronic acids, a diverse library of biaryl compounds containing a reactive mesylate group can be synthesized, which can then be used for further functionalization.

Another classic method for forming aryl-aryl bonds is the Ullmann reaction, which uses a copper catalyst to couple two aryl halide molecules. wikipedia.org While traditionally used for synthesizing symmetrical biaryls, modern variations allow for the coupling of dissimilar partners. acs.org this compound can serve as the aryl halide component in these reactions to build larger aromatic systems. nih.gov

Table 2: C-C Cross-Coupling Reactions using this compound

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, K₃PO₄Biaryl methanesulfonate
Ullmann CouplingThis compoundCopper (Cu) powderSymmetrical Biphenyl-4,4'-diyl bis(methanesulfonate)

Utility in C-Heteroatom Bond Formation (C-N, C-O, C-S)

The dual reactivity of this compound is particularly advantageous for synthesizing molecules containing carbon-heteroatom bonds. Both the C-Br bond and the C-OMs bond can serve as reaction sites for coupling with nitrogen, oxygen, and sulfur nucleophiles.

Aryl ethers and sulfides are common structural motifs in pharmaceuticals and other functional materials. This compound can be used to prepare these compounds through copper- or palladium-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic copper-promoted method for forming C-O and C-S bonds. wikipedia.org In this reaction, an aryl halide is coupled with an alcohol (phenol) or a thiol in the presence of a copper catalyst and a base to produce an aryl ether or aryl sulfide, respectively. rsc.orgwikipedia.org this compound can react via its C-Br bond under these conditions.

More modern approaches, such as the Buchwald-Hartwig ether synthesis, utilize palladium catalysts. Furthermore, the methanesulfonate group itself is an excellent leaving group, often exhibiting reactivity comparable to or greater than that of aryl bromides in palladium-catalyzed couplings. This allows for the selective synthesis of diaryl ethers by reacting this compound with a phenol (B47542), where the C-OMs bond is cleaved. Similarly, palladium-catalyzed reactions with thiols can form aryl sulfides. orgsyn.org The choice of catalyst and conditions can direct the reaction to either the C-Br or C-OMs site, offering significant synthetic flexibility.

The synthesis of substituted anilines and other N-aryl compounds is readily achieved using this compound as a substrate in palladium- or copper-catalyzed C-N coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that couples aryl halides or pseudohalides (like triflates and mesylates) with a wide variety of primary and secondary amines. organic-chemistry.orgwikipedia.org Research has demonstrated that aryl mesylates are effective electrophiles in this transformation. orgsyn.orglibretexts.org This means this compound can react with amines at either the C-Br bond or, by using specific ligand systems, at the C-OMs bond to form the corresponding substituted aniline.

The Goldberg reaction, a variant of the Ullmann condensation, provides a copper-catalyzed alternative for C-N bond formation. mdpi.comwikipedia.org This reaction typically couples an aryl halide with an amine or amide, often requiring higher temperatures than the Buchwald-Hartwig method but benefiting from the lower cost of copper catalysts. researchgate.netnih.gov The C-Br bond of this compound is the reactive site in this transformation.

Table 3: C-Heteroatom Cross-Coupling Reactions

Bond FormedReaction NameNucleophileCatalyst System (Example)Reactive Site
C-O (Ether)Ullmann CondensationPhenolCuI, 1,10-Phenanthroline, BaseC-Br
C-S (Sulfide)Buchwald-HartwigThiolPd(OAc)₂, Ligand, BaseC-Br or C-OMs
C-N (Amine)Buchwald-HartwigAminePd₂(dba)₃, Ligand, BaseC-Br or C-OMs
C-N (Amine)Goldberg ReactionAmineCuI, Ligand, BaseC-Br

Chiral Synthesis and Stereoselective Transformations

While this compound is an achiral molecule, it can be employed as a substrate in asymmetric reactions to generate chiral products with high enantioselectivity. The primary approach involves transition-metal-catalyzed cross-coupling reactions that utilize a chiral ligand. acs.org

In such a scenario, the chiral ligand coordinates to the metal center (e.g., palladium or nickel), creating a chiral catalytic environment. When this compound undergoes a cross-coupling reaction—such as a Suzuki, Negishi, or Buchwald-Hartwig reaction—in the presence of this chiral catalyst, the stereochemical outcome of the reaction is controlled. acs.orgmdpi.com

For example, an asymmetric Suzuki-Miyaura coupling could be envisioned where this compound reacts with a prochiral boronic acid or within a desymmetrization reaction of a meso-diboronic acid. The chiral catalyst would ensure that one enantiomer of the product is formed preferentially. mdpi.com Although specific applications involving this compound are not widely documented, the principles of asymmetric metal catalysis are well-established for both aryl bromides and aryl mesylates, indicating its high potential for use in stereoselective synthesis to construct complex, enantioenriched molecules. acs.orgnih.gov

Formation of Chiral Intermediates

The methanesulfonate (mesylate) group is widely recognized in organic chemistry as an excellent leaving group, comparable to halides. This property is frequently exploited in nucleophilic substitution reactions, including stereospecific SN2 reactions, which are fundamental in establishing or inverting stereocenters to form chiral intermediates. In principle, this compound can serve as an electrophile in such reactions, where a nucleophile attacks the carbon atom to which the mesylate is attached, leading to the displacement of the methanesulfonate anion.

While the functional role of mesylates in chiral synthesis is well-established, specific and prominent examples of this compound being directly used to generate chiral intermediates are not extensively documented in peer-reviewed literature. Its primary documented applications tend to focus on its utility as a coupling partner in transition-metal-catalyzed reactions, where the focus is on the formation of carbon-carbon and carbon-heteroatom bonds at the aromatic ring rather than substitution at the methyl group of the mesylate.

Integration into Multi-Step Synthesis of Biologically Active Molecules or Natural Products

The true value of this compound in advanced organic synthesis is most evident in its integration into multi-step pathways for constructing complex molecules, including those with significant biological activity. Its dual functionality—a bromine atom and a methanesulfonate group attached to a phenyl ring—makes it a valuable precursor. The methanesulfonate acts as an effective leaving group in cross-coupling reactions, enabling the formation of new chemical bonds.

As an Intermediate in Pharmaceutical Precursor Synthesis

The synthesis of pharmaceutical drugs often involves the sequential and controlled assembly of molecular fragments. This compound has been successfully employed as a key intermediate in nickel-catalyzed cross-coupling reactions, which are powerful methods for building the carbon-nitrogen and carbon-carbon bonds that form the backbone of many pharmaceutical agents. scholaris.ca

Research has demonstrated its utility as an electrophilic partner in nickel-catalyzed amination and carbocyanation reactions. These transformations are crucial for introducing nitrogen-containing functional groups and cyano-substituted alkyl chains, which are prevalent in a wide range of pharmaceuticals. scholaris.ca

For instance, in a nickel-catalyzed amination reaction, this compound can react with various primary and secondary amines to form N-aryl compounds. This method provides a pathway to synthesize α-aryl amines, which are important structural motifs in many drug candidates. scholaris.ca Similarly, it has been used in carbocyanation reactions of alkynes, where the 4-bromophenyl group and a cyano group are added across a carbon-carbon triple bond. scholaris.ca

The table below summarizes an exemplary reaction where this compound is used as a reagent in a nickel-catalyzed reaction, showcasing its role in the synthesis of a more complex organic molecule that could serve as a precursor to a biologically active compound. scholaris.ca

Reactants Catalyst System Product Type Significance Reference
This compound, 4-Octyne, N-cyanimide (MPMN)Nickel catalyst, Ligand, Additive (t-BuOH)Alkenyl NitrileFormation of a substituted alkenyl nitrile, a common scaffold in pharmaceuticals. scholaris.ca

This integration into sophisticated, metal-catalyzed transformations underscores the importance of this compound as a versatile intermediate. It provides organic chemists with a reliable tool for constructing the complex molecular architectures required for the development of new therapeutic agents. scholaris.ca

Computational and Theoretical Chemistry of 4 Bromophenyl Methanesulfonate

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of (4-Bromophenyl) methanesulfonate (B1217627) at the atomic and molecular levels. These studies employ sophisticated computational models to predict and analyze various aspects of the molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in modern computational chemistry for predicting the optimized geometry and various electronic properties of molecules. For (4-Bromophenyl) methanesulfonate, DFT calculations would be employed to determine key structural parameters. While specific experimental or calculated values for this exact molecule are not readily found in the searched literature, a representative optimized structure can be conceptualized.

DFT calculations on analogous aryl sulfonates have been performed to determine bond lengths, bond angles, and dihedral angles. For instance, in related sulfonyl compounds, the geometry around the sulfur atom is typically tetrahedral. The electronic structure would be characterized by the distribution of electron density, which can be visualized through molecular orbitals and electron density maps. The presence of the bromine atom, an electron-withdrawing group, and the methanesulfonate group influences the electronic environment of the phenyl ring.

Table 1: Representative Predicted Molecular Geometry Parameters for this compound (Conceptual)

ParameterPredicted Value Range
C-S Bond Length1.75 - 1.85 Å
S-O (ester) Bond Length1.55 - 1.65 Å
S=O Bond Length1.40 - 1.50 Å
C-Br Bond Length1.85 - 1.95 Å
C-S-O Bond Angle100 - 110°
O=S=O Bond Angle115 - 125°
C-C-Br Bond Angle118 - 122°

Note: These values are conceptual and based on typical bond lengths and angles for similar functional groups in related molecules studied computationally. They are not from a direct computational study of this compound.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is rich in π-electrons. The LUMO is likely to be centered around the sulfonate group and the C-O bond, which are more electrophilic in nature. The HOMO-LUMO gap would provide insights into the molecule's susceptibility to nucleophilic attack. A lower energy gap would imply that the molecule is more polarizable and can more readily undergo charge transfer, making it more reactive.

Table 2: Conceptual Frontier Orbital Energies for this compound

ParameterConceptual Energy Value (eV)Implication
HOMO Energy-8.0 to -9.5Electron-donating potential
LUMO Energy-0.5 to -1.5Electron-accepting potential
HOMO-LUMO Gap7.5 to 8.0High kinetic stability, moderate reactivity

Note: These values are conceptual and illustrative, based on general trends for aryl sulfonates, and are not derived from a specific calculation on this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. In the context of this compound, FMO theory can be applied to understand its reactions with nucleophiles.

In a nucleophilic substitution reaction, the HOMO of the nucleophile would interact with the LUMO of this compound. The shape and energy of the LUMO would dictate the preferred site of nucleophilic attack. The theory helps to explain why certain reactions are favored over others and provides a qualitative understanding of the reaction mechanism. For instance, the lobes of the LUMO would indicate the most electrophilic centers in the molecule, which are the likely targets for a nucleophilic attack.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the identification of transition states and the calculation of activation energies.

Transition State Analysis and Activation Energy Calculations

For reactions involving this compound, such as nucleophilic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. For example, in an SN2 reaction, the transition state would feature a pentacoordinate sulfur or carbon atom, depending on the site of attack.

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. DFT calculations can provide quantitative estimates of these activation barriers. For the solvolysis or nucleophilic substitution of aryl sulfonates, computational studies on related systems have shown that the nature of the leaving group and the stability of the carbocation or the transition state are critical factors. For this compound, the methanesulfonate is a good leaving group, which would facilitate nucleophilic substitution reactions.

Solvation Effects in Reaction Pathways

Reactions are often carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and rate. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions of this compound, particularly those involving charged intermediates or transition states like in an SN1 mechanism, polar solvents would be expected to play a significant stabilizing role. Computational studies on the solvolysis of related sulfonyl chlorides have highlighted the importance of solvent assistance in the reaction pathway. The inclusion of solvent effects in the computational model is crucial for obtaining accurate predictions of reaction barriers and for making meaningful comparisons with experimental data. For instance, a polar protic solvent could stabilize the departing methanesulfonate anion through hydrogen bonding, thereby lowering the activation energy of the reaction.

Molecular Dynamics Simulations

No specific molecular dynamics simulation studies for this compound were found in the public scientific literature. Such simulations would theoretically involve creating a force field for the molecule to simulate its motions and interactions over time, providing data on its structural and dynamic properties in different phases or solutions.

Spectroscopic Property Prediction from Theoretical Models

There are no available studies that specifically detail the theoretical prediction of spectroscopic properties for this compound. A computational study would typically use quantum chemical calculations to predict vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra), which could then be compared with experimental data for validation.

Non-Linear Optical (NLO) Property Theoretical Assessment

A theoretical assessment of the non-linear optical (NLO) properties of this compound has not been reported in the available scientific literature. Such an investigation would involve calculating properties like polarizability and hyperpolarizability using quantum chemistry methods to evaluate its potential for use in optical materials and devices.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. rki-i.com In the context of (4-Bromophenyl) methanesulfonate (B1217627), NMR is employed to follow reaction progress and identify intermediates, offering a real-time window into mechanistic pathways.

In-situ NMR for Reaction Monitoring

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. rki-i.comresearchgate.net This technique is particularly valuable for tracking the consumption of (4-Bromophenyl) methanesulfonate and the formation of products over time. By acquiring spectra at regular intervals, kinetic data can be extracted, providing quantitative insights into reaction rates and orders. cardiff.ac.ukresearchgate.net The use of flow-NMR systems, where reactants are mixed immediately before entering the detection coil, enables the study of even very fast reactions. rki-i.comrsc.org This approach is critical for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to maximize yield and minimize impurities.

Elucidation of Transient Intermediates

A key strength of NMR spectroscopy is its ability to detect and characterize transient intermediates that are short-lived and present in low concentrations. For reactions involving this compound, specialized NMR techniques, such as 2D correlation spectroscopy (COSY), can be used to establish connectivity between protons in transient species, aiding in their structural assignment. researchgate.netnih.gov The identification of these fleeting molecules is fundamental to building a complete and accurate picture of the reaction mechanism.

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is an essential analytical technique for identifying the components of a reaction mixture by measuring their mass-to-charge ratio. When studying the reaction pathways of this compound, MS can be used to detect the starting material, intermediates, and final products. nih.gov This information helps to piece together the sequence of chemical transformations that occur during a reaction. By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex mixtures can be resolved, and individual components can be identified, providing a comprehensive map of the reaction pathway.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While direct crystallographic data on this compound may be limited, the technique is invaluable for characterizing its derivatives.

Supramolecular Interactions and Crystal Packing

The study of single crystals of this compound derivatives by X-ray diffraction reveals not only the molecular structure but also how the molecules are arranged in the crystal lattice. researchgate.net This includes the analysis of intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these supramolecular interactions is crucial as they dictate the physical properties of the solid material, including its melting point, solubility, and stability. The crystal packing of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, a related compound, for instance, reveals a two-dimensional supramolecular architecture held together by N-H···O hydrogen bonds and C-H···π interactions. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. libretexts.orgfrontiersin.org These methods are particularly useful for monitoring chemical reactions involving this compound by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Complex Reactions

The separation and purity assessment of reaction products and intermediates such as this compound are critical for ensuring the quality and consistency of chemical manufacturing processes. In complex reaction mixtures, where starting materials, byproducts, and the target compound coexist, advanced chromatographic techniques provide the necessary resolution and sensitivity for accurate analysis. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are indispensable tools for this purpose. ijpsjournal.compharmaceuticalconferences.com These methods are particularly vital in the pharmaceutical industry, where sulfonate esters are often monitored as potential genotoxic impurities that can form during synthesis. pnrjournal.commdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. ijpsjournal.com Its versatility allows for the separation of complex mixtures based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. uomustansiriyah.edu.iq

Research Findings:

For sulfonate esters, reversed-phase HPLC (RP-HPLC) is the most common approach. pnrjournal.com In this mode, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation of this compound and potential impurities can be optimized by adjusting the mobile phase composition, often using a gradient elution where the concentration of an organic solvent like acetonitrile (B52724) is varied over time. pnrjournal.comuomustansiriyah.edu.iq Additives such as orthophosphoric acid or ammonium (B1175870) acetate (B1210297) are frequently included in the mobile phase to improve the peak shape and achieve better separation. pnrjournal.comnih.gov

The presence of the bromophenyl group in this compound makes it inherently detectable by UV spectrophotometry, a common HPLC detection method. nih.gov However, for trace-level quantification or for sulfonate esters lacking a suitable chromophore, derivatization techniques can be employed. google.com A well-established method involves reacting the sulfonate ester with a nucleophilic reagent that introduces a strongly UV-absorbing group. For instance, N,N-diethyldithiocarbamate has been successfully used to derivatize methyl and ethyl methanesulfonate, allowing for sensitive detection by HPLC-UV. nih.gov The resulting derivatives are then separated on a C18 column and quantified. nih.gov

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the analytical results, confirming parameters such as specificity, precision, accuracy, and linearity. pnrjournal.com

Table 1: Typical HPLC Parameters for Sulfonate Ester Analysis

ParameterConditionSource
Technique Reversed-Phase HPLC pnrjournal.com
Column C18 (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) pnrjournal.com
Mobile Phase A 0.10% Orthophosphoric Acid in Water or 5 mmol/L Ammonium Acetate pnrjournal.comnih.gov
Mobile Phase B Acetonitrile pnrjournal.comnih.gov
Elution Mode Gradient pnrjournal.comuomustansiriyah.edu.iq
Flow Rate 1.0 mL/min pnrjournal.com
Column Temperature 40 °C pnrjournal.com
Detector UV Spectrophotometer (e.g., 254 nm or 277 nm post-derivatization) nih.govnih.gov

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. ijpsjournal.com While this compound itself may have limited volatility, GC is highly effective for identifying and quantifying volatile impurities that may be present in the reaction mixture, such as residual alcoholic solvents or smaller, related sulfonate esters like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). nih.govresearchgate.net

Research Findings:

For the analysis of trace-level sulfonate esters, GC is frequently coupled with a Mass Spectrometer (GC-MS). nih.govglobalresearchonline.net This combination provides exceptional sensitivity and specificity, allowing for definitive identification of impurities based on their mass spectra. globalresearchonline.net Capillary columns, such as a DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase, are commonly used for these separations. nih.gov

To achieve the low detection limits required for potentially genotoxic impurities (often in the parts-per-million range), the MS detector is operated in Selective Ion Monitoring (SIM) mode. nih.gov In SIM mode, the instrument is set to detect only specific mass-to-charge ratio (m/z) ions that are characteristic of the target analytes, which significantly enhances the signal-to-noise ratio and lowers the limit of quantitation. nih.gov For example, a GC-MS method for alkyl methanesulfonates in doxazosin (B1670899) mesylate achieved quantification of four different sulfonate esters. nih.gov The method development process involves optimizing the GC oven temperature program to ensure baseline separation of all compounds of interest. nih.gov The sample is typically dissolved in a suitable organic solvent and introduced into the GC using a splitless injection to maximize the transfer of analytes onto the column for trace analysis. researchgate.net

Table 2: Typical GC-MS Parameters for Impurity Analysis in Sulfonate Ester Reactions

ParameterConditionSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.govglobalresearchonline.net
Column DB-5 (30 m x 0.32 mm i.d., 1.0 µm film) or similar nih.gov
Carrier Gas Helium globalresearchonline.net
Injection Mode Splitless researchgate.netglobalresearchonline.net
Oven Program Example: Initial 80°C (hold 3 min), then ramp 10°C/min to 200°C nih.govglobalresearchonline.net
Detector Mass Spectrometer nih.gov
MS Mode Selective Ion Monitoring (SIM) for trace quantification nih.gov
MS Source Electron Ionization (EI) mdpi.com

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes for (4-Bromophenyl) methanesulfonate (B1217627)

The development of environmentally benign and efficient methods for synthesizing (4-Bromophenyl) methanesulfonate is a key area of ongoing research. Traditional methods often involve harsh reagents and produce significant waste. Therefore, the focus has shifted towards catalytic and enzymatic approaches that offer milder reaction conditions and improved atom economy.

Catalytic and Enzyme-Mediated Approaches

Recent advancements in catalysis offer promising avenues for the sustainable synthesis of aryl sulfonates, including this compound. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of various aryl sulfonates. organic-chemistry.org These methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods. The use of ionic liquids as a solvent in conjunction with potassium phosphate (B84403) has also been shown to be an effective and greener alternative for the synthesis of diaryl ethers from aryl methanesulfonates, a reaction that proceeds via the in situ generation of a phenoxide from the methanesulfonate. nih.govnih.govresearchgate.netmdpi.com This approach avoids the use of toxic organic solvents and allows for easy recycling of the reaction medium.

Enzymatic synthesis represents another frontier in the sustainable production of sulfonate esters. While specific enzymes for the direct synthesis of this compound have not been extensively reported, the broader field of biocatalysis is making significant strides. For example, phosphonate (B1237965) monoester hydrolases have been shown to catalyze the hydrolysis of xenobiotic sulfonate monoesters, demonstrating the potential for enzymes to interact with the sulfonate functional group. acs.org Research into the enzymatic synthesis of aryl sulphamates further underscores the potential for biocatalytic routes to related sulfur-containing aromatic compounds. nih.gov Future work will likely focus on the discovery and engineering of enzymes capable of directly and selectively catalyzing the methanesulfonylation of 4-bromophenol.

Flow Chemistry Applications in Synthesis and Transformation

Flow chemistry is emerging as a powerful tool for the synthesis and transformation of chemical compounds, offering advantages such as enhanced safety, improved reaction control, and easier scalability. syrris.com The application of flow chemistry to the synthesis of aryl sulfonates is an active area of research. Continuous-flow microreactors have been successfully employed for the sulfonation of aromatic compounds, demonstrating the potential for this technology to be applied to the synthesis of this compound. google.com

The benefits of flow chemistry are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes. syrris.com For the synthesis of this compound, a flow process could enable the safe use of highly reactive sulfonating agents, potentially leading to a more efficient and scalable manufacturing process. Furthermore, multi-step syntheses involving the transformation of this compound could be streamlined in a continuous flow setup.

Photochemical Transformations Involving this compound

The study of photochemical reactions involving aryl sulfonates is a growing field with the potential to unlock novel synthetic pathways. The photolysis of aryl esters, including sulfonate esters, can lead to rearrangements and the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The photochemical decomposition of estrone (B1671321) aryl sulfonates, for example, has been shown to proceed via a photo-Fries rearrangement, yielding ortho-sulfonyl derivatives. conicet.gov.arresearchgate.net

It is anticipated that this compound would undergo similar photochemical transformations. Upon irradiation with UV light, cleavage of the S-O bond could generate a 4-bromophenoxyl radical and a methanesulfonyl radical. These reactive intermediates could then recombine at different positions on the aromatic ring or react with other molecules in the reaction mixture, leading to a variety of products. The presence of the bromine atom could also influence the photochemical reactivity, potentially enabling unique transformations.

Development of Novel Catalytic Systems Utilizing Aryl Methanesulfonates

Aryl methanesulfonates, including this compound, are valuable precursors for the development of novel catalytic systems. Their ability to act as leaving groups in cross-coupling reactions makes them attractive alternatives to aryl halides. Palladium-catalyzed reactions using aryl sulfonates for the formation of carbon-carbon and carbon-heteroatom bonds are well-established. organic-chemistry.org

Recent research has focused on expanding the scope of these reactions and developing more sustainable catalyst systems. For example, iron-catalyzed cross-coupling reactions of aryl sulfonates with Grignard reagents have been reported, offering a more earth-abundant and less toxic alternative to palladium. researchgate.net The development of N-heterocyclic carbene (NHC) ligands for palladium catalysts has also led to improved activity and stability in the cross-coupling of aryl sulfonates. researchgate.net It is expected that this compound could be a versatile substrate in these and other developing catalytic systems for the synthesis of complex organic molecules.

Application in Materials Science and Polymer Chemistry

The unique properties of the 4-bromophenyl and methanesulfonate moieties make this compound an interesting building block for materials science and polymer chemistry. The bromo-substituent provides a handle for further functionalization, such as through cross-coupling reactions, allowing for the incorporation of this unit into larger molecular architectures.

Aryl sulfonates have been used in the synthesis of various polymers. For instance, sulfonated polymers are known for their applications as ion-exchange membranes and in other functional materials. While direct polymerization of this compound is not a primary application, its derivatives could be valuable monomers. For example, after conversion of the methanesulfonate group to a polymerizable group, the resulting monomer could be used to synthesize polymers with tailored properties, such as flame retardancy (due to the bromine content) and specific solubility characteristics.

Advanced Mechanistic Investigations with Ultrafast Spectroscopy

Understanding the intricate details of chemical reactions is crucial for their optimization and the development of new transformations. Ultrafast spectroscopy techniques, which can probe chemical processes on the femtosecond to nanosecond timescale, are powerful tools for these mechanistic investigations. acs.org

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The confluence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is revolutionizing how chemical reactions are understood and predicted. For compounds like this compound, these technologies offer the potential to accelerate the discovery of new reactions, optimize existing processes, and predict reaction outcomes with greater accuracy than ever before. This section explores the burgeoning role of AI and ML in the reaction prediction of sulfonate compounds, with a focus on the methodologies and potential applications relevant to this compound.

One of the primary applications of AI in this context is the prediction of reaction yields. For instance, machine learning models have been successfully developed to predict the yield of various chemical reactions, including cross-coupling reactions which are highly relevant for the functionalization of this compound. princeton.eduucla.edunih.gov These models are typically trained on extensive datasets from high-throughput experimentation and can learn to correlate a wide array of molecular and reaction descriptors with the final yield. princeton.eduucla.edu For example, a random forest algorithm demonstrated significantly improved predictive performance for the yield of a palladium-catalyzed Buchwald-Hartwig cross-coupling of aryl halides, a reaction class analogous to those involving this compound. princeton.edunih.gov

Another key area is the prediction of optimal reaction conditions. AI models can be trained to suggest the most suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org This is particularly valuable for complex reactions where the interplay between different components is not well understood. By analyzing vast reaction databases, deep learning models can learn to recommend conditions that are likely to lead to a successful outcome, thereby reducing the need for extensive experimental screening. beilstein-journals.org For sulfonation processes, AI techniques like Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS) have been used to model and optimize reaction parameters such as temperature and molar ratios to maximize product yield. acs.orgresearchgate.net

The table below summarizes the application of various machine learning models in predicting outcomes for reactions relevant to aryl sulfonates.

Machine Learning ModelReaction TypePredicted OutcomeInput Features for the ModelRelevant Compound Class
Random ForestBuchwald-Hartwig Cross-CouplingReaction YieldAtomic, molecular, and vibrational descriptors from DFT calculationsAryl Halides
Artificial Neural Network (ANN)SulfonationProduct YieldSulfonation temperature, sulfonation time, molar ratio of reactantsMethyl Esters
Adaptive Neuro-Fuzzy Inference System (ANFIS)SulfonationOptimized Reaction ConditionsTemperature, time, molar ratioMethyl Esters
Graph Neural NetworksGeneral Organic ReactionsChemical Reactivity (Electrophilicity/Nucleophilicity)Molecular and electronic structuresOrganic Materials
Transformer-based ModelsGeneral Organic ReactionsReaction YieldText-based representation of the reaction (SMILES)General Organic Compounds

While the direct application of these advanced computational tools to this compound is still an area of active research, the successes in analogous chemical systems provide a clear roadmap for future investigations. As more data becomes available and algorithms become more sophisticated, the in-silico prediction of reactivity and optimization of reaction conditions for this and other sulfonate compounds will undoubtedly become an indispensable tool in chemical research and development.

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